molecular formula C18H40O3Si B15290181 Siliclad

Siliclad

Cat. No.: B15290181
M. Wt: 332.6 g/mol
InChI Key: DJMIIQXPYUKIMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Siliclad is a monomeric octadecylsilane derivative used primarily as a hydrophobic coating for glass and ceramic surfaces. It is known for its ability to provide water-repellency, lubricity, and surface resistivity to siliceous substrates. This compound reacts with water to form a silanol-rich prepolymer, which then condenses with available hydroxyl groups on the substrate to form a chemically bound alkylsilicone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Siliclad is synthesized by reacting octadecylsilane with a mixture of tertiary alcohols and diacetone alcohol. The reaction involves the formation of a silanol-rich prepolymer, which is achieved by hydrolysis and condensation reactions. The reaction conditions typically involve the use of water as a reactant and a catalyst to facilitate the hydrolysis process .

Industrial Production Methods

In industrial settings, this compound is produced by mixing octadecylsilane with tertiary alcohols and diacetone alcohol in a controlled environment. The mixture is then subjected to hydrolysis and condensation reactions to form the silanol-rich prepolymer. The final product is a solution that can be applied to glass and ceramic surfaces to form a hydrophobic coating .

Chemical Reactions Analysis

Types of Reactions

Siliclad undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include water, tertiary alcohols, and diacetone alcohol. The reactions typically occur under mild conditions, with temperatures around 100°C being sufficient to facilitate the hydrolysis and condensation processes .

Major Products Formed

The major product formed from the reactions involving this compound is a chemically bound alkylsilicone coating on the substrate. This coating provides hydrophobic properties, increased surface resistivity, and reduced friction .

Scientific Research Applications

Siliclad has a wide range of applications in scientific research, including:

Mechanism of Action

Siliclad exerts its effects through the formation of a silanol-rich prepolymer that condenses with available hydroxyl groups on siliceous substrates. This condensation reaction forms a chemically bound alkylsilicone, which imparts hydrophobic properties to the treated surface. The molecular targets involved in this process are the hydroxyl groups on the substrate, which react with the silanol groups in this compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Siliclad include other silane derivatives such as:

  • Octadecyltrichlorosilane
  • Hexadecyltrimethoxysilane
  • Dodecyltriethoxysilane

Uniqueness

This compound is unique in its formulation, which includes a mixture of tertiary alcohols and diacetone alcohol. This formulation allows for the formation of a silanol-rich prepolymer that provides superior hydrophobic properties compared to other silane derivatives. Additionally, this compound’s ability to reduce protein adsorption and hemolysis makes it particularly valuable in biological and medical applications .

Properties

Molecular Formula

C18H40O3Si

Molecular Weight

332.6 g/mol

IUPAC Name

trihydroxy(octadecyl)silane

InChI

InChI=1S/C18H40O3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21/h19-21H,2-18H2,1H3

InChI Key

DJMIIQXPYUKIMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.